tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate”, the InChI code is "1S/C13H26N2O2/c1-5-7-13(10-14)8-6-9-15(13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3/t13-/m1/s1" .Scientific Research Applications
Enantioselective Synthesis and Kinetic Resolution
- The compound and its derivatives are used in the synthesis of specific enantiomers of amino acid derivatives through processes like parallel kinetic resolution. For instance, Davies et al. (2003) demonstrated the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate by comparing kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate (Davies et al., 2003).
Chiral Auxiliary in Synthesis
- This compound serves as a chiral auxiliary in chemical synthesis. Studer et al. (1995) prepared both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and used them as auxiliaries in dipeptide synthesis (Studer et al., 1995).
Hydroformylation Processes
- It is applied in the hydroformylation of derivatives to produce important intermediates for the synthesis of homochiral amino acid derivatives, as shown by Kollár and Sándor (1993) in their study on methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate (Kollár & Sándor, 1993).
NMR Tag in Protein Research
- The tert-butyl group can be used as an NMR tag in high-molecular-weight systems, aiding in protein research. Chen et al. (2015) discussed the use of O-tert-Butyltyrosine in this context (Chen et al., 2015).
Intermediate in Synthesis of Biologically Active Compounds
- It acts as an intermediate in the synthesis of biologically active compounds. For example, Zhao et al. (2017) synthesized an important intermediate for omisertinib from a derivative of tert-butyl (Zhao et al., 2017).
Crystallographic and Thermal Studies
- Its derivatives are studied for their crystallographic and thermal properties. Singh et al. (2016) investigated tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate in this regard (Singh et al., 2016).
In Asymmetric Synthesis
- It is also used in asymmetric synthesis for producing enantiomerically pure compounds. Ishihara et al. (2008) used tert-butyl alcohol in a catalytic kinetic resolution of racemic carboxylic acids to achieve high asymmetric induction (Ishihara et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-12(9-13)7-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEQPBSLYITHFN-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN1C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@]1(CCN1C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.